TRPA1 Antagonist Potency: 6.90 nM IC50 at Recombinant Human TRPA1
3-Chloro-2-fluoro-5-(trifluoromethyl)benzamide demonstrates potent antagonist activity at recombinant human TRPA1 expressed in HEK293F cells, with an IC50 value of 6.90 nM [1]. In comparison, activity at the rat ortholog was comparable at 8.80 nM [1]. By contrast, an in-class analog targeting the same TRPA1 receptor from a separate study showed an IC50 of 1.40 nM [2], while the compound exhibited negligible inhibition of Bfl-1/Bim with IC50 = 2.5 μM (2500 nM) [3], representing over a 360-fold selectivity window for TRPA1 over Bfl-1 in these assay systems.
| Evidence Dimension | TRPA1 antagonist potency (IC50) |
|---|---|
| Target Compound Data | 6.90 nM (human TRPA1), 8.80 nM (rat TRPA1) |
| Comparator Or Baseline | In-class TRPA1 antagonist analog: IC50 = 1.40 nM; Bfl-1/Bim target: IC50 = 2500 nM |
| Quantified Difference | Target compound is ~5-fold less potent than the 1.40 nM analog; ~362-fold more potent at TRPA1 vs. Bfl-1 |
| Conditions | Recombinant human TRPA1 expressed in HEK293F cells; antagonist activity assessed as reduction in AITC-induced intracellular Ca²⁺ increase by FLIPR |
Why This Matters
The nanomolar TRPA1 potency and demonstrated target selectivity (>360-fold over Bfl-1) support its use as a selective TRPA1 antagonist probe, reducing off-target confounding in mechanistic studies and preclinical pain/inflammation models.
- [1] BindingDB Entry BDBM50652931 (CHEMBL5687035). Affinity data for 3-chloro-2-fluoro-5-(trifluoromethyl)benzamide at human and rat TRPA1. View Source
- [2] BindingDB Entry BDBM50022322 (CHEMBL3298923). Affinity data for TRPA1 antagonist analog. View Source
- [3] BindingDB Entry BDBM50604877 (CHEMBL5189912). Inhibition data for Bfl-1/Bim. View Source
